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Compound of Interest

Compound Name: 2-Methoxythieno[3,2-D]pyrimidine
CAS No.: 1259978-29-4
Cat. No.: B1403309
Get Quote
. J

Introduction & Chemical Context

The thieno[3,2-d]pyrimidine core is a bioisostere of quinazoline, widely utilized in oncology to
target ATP-binding pockets of kinases. The 2-methoxy substituent serves as a solubility
modulator and a metabolic handle.

In drug development, analyzing this specific derivative requires navigating two analytical
challenges:

« Isobaric Interferences: Distinguishing the [3,2-d] isomer from the [2,3-d] isomer, which have
identical masses but distinct fragmentation energies.

e Lactim-Lactam Rearrangement: The 2-methoxy group makes the molecule prone to gas-
phase rearrangements that mimic hydrolysis products (2-oxo derivatives), complicating
impurity profiling.

Molecular Specifications:

e Formula:
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e Monoisotopic Mass: 166.0201 Da

e Protonated lon $[M+H]"+ $: 167.0274 m/z

* |sotopic Signature: Distinct

peak at

(~4.4% relative abundance).

Experimental Methodology (LC-MS/MS)

Liquid Chromatography Conditions

The basicity of the pyrimidine nitrogens (

) necessitates an acidic mobile phase to ensure retention and ionization.

Parameter

Specification

Rationale

Column

C18 (e.g., HSS T3), 2.1 x 50

mm, 1.8 pm

High surface area for retaining

polar heterocycles.

Mobile Phase A

Water + 0.1% Formic Acid

Proton source for ESI;

suppresses silanol activity.

Mobile Phase B

Acetonitrile + 0.1% Formic
Acid

ACN provides sharper peaks
for aromatics than MeOH.

Flow Rate

0.4 mL/min

Optimal linear velocity for
UPLC/UHPLC.

Column Temp

40°C

Reduces backpressure;

improves mass transfer.

Gradient Profile:

e 0-1 min: 5% B (Isocratic hold to elute salts).

e 1-6 min: 5%
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95% B (Linear gradient).

e 6-8 min: 95% B (Wash).

e 8.1 min: 5% B (Re-equilibration).

lonization Source (ESI+)

Positive Electrospray lonization (ESI+) is the gold standard. The N3 nitrogen is the most
favorable protonation site due to resonance stabilization from the thienyl ring.

Capillary Voltage: 3.0 kV (Standard).

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the methoxy group).

Source Temp: 120°C.

Desolvation Gas:

at 800 L/hr, 450°C.

Mechanistic Fragmentation Analysis (MS/MS)

The fragmentation of 2-methoxythieno[3,2-d]pyrimidine is dominated by the stability of the
fused thiophene ring and the lability of the ether bond.

Primary Pathway: The "Methoxy Loss" Bifurcation
Upon Collision-Induced Dissociation (CID), the precursor (

167) undergoes two competing pathways characteristic of 2-methoxypyrimidines.
Pathway A: Loss of Formaldehyde (

,-30 Da)

e Mechanism: A four-membered transition state facilitates the transfer of a methyl hydrogen to
the N3 nitrogen, followed by the expulsion of neutral formaldehyde.

e Product:
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137 (

).
e Structure: Protonated thieno[3,2-d]pyrimidin-2(1H)-one (Lactam form).
 Significance: This is usually the Base Peak at moderate collision energies (20-30 eV).
Pathway B: Loss of Methyl Radical (
, -15 Da)
o Mechanism: Homolytic cleavage of the O-C bond.[2]
e Product:

152 (
).

e Note: This generates an odd-electron radical cation from an even-electron precursor, a
"forbidden" transition in the Even-Electron Rule, yet frequently observed in heteroaromatic
methyl ethers due to the high stability of the resulting distonic ion.

Secondary Pathway: Ring Cleavage

From the

137 core (thienopyrimidinone), further energy causes the pyrimidine ring to shatter.

e Loss of CO (-28 Da): Yields

109.

e Loss of HCN (-27 Da): Yields

110 (Thienyl cation species).

Visualization of Fragmentation
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Precursor lon
[M+H]+ m/z 167

(2-Methoxythieno[3,2-d]pyrimidine)

Loss of «CH3
(-15 Da)
(High Energy)

Loss of CH20
(-30 Da)
(Base Peak)

Lactam Core
[M+H - CH20]+
m/z 137
(Thieno[3,2-d]pyrimidin-2-one)

Radical Cation
[M+H - «CH3]+.
m/z 152

~CO (28)

Thienyl Amine Ring Opening
[m/z 137 - COJ+ [m/z 137 - HCN]+

- HCN (27)

m/z 109 m/z 110

Click to download full resolution via product page

Caption: CID fragmentation tree showing the bifurcation between radical loss (m/z 152) and
neutral formaldehyde loss (m/z 137).

Impurity Profiling & Diagnhostic lons

In a synthesis or metabolic context, you must differentiate the target molecule from common
congeners.
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Precursor (

Diagnostic .
Compound Structure Note Mechanism
) Fragment
Target 2-Methoxy 167 137 (-30 Da) Loss of
2-Chloro Loss of
Impurity A (Starting 1717173 136 (-35 Da) )
) radical or
Material)
] 2-Hydroxy Loss of HNCO
Impurity B i 153 110 (-43 Da) ) )
(Hydrolysis) (Isocyanic acid)
) Loss of CO from
Metabolite O-Demethylated 153 125 (-28 Da)

lactam

Critical Insight: The 2-Hydroxy impurity (

153) is isobaric with the in-source fragment of the Target if the Target loses methyl (

)

 Differentiation: Check the retention time. The 2-Methoxy target is significantly more

hydrophobic (elutes later) than the 2-Hydroxy impurity.

Analytical Workflow Decision Tree

Use this logic flow to validate your method during assay development.

Sample Injection

LC Separation
(C18, Acidic pH)

ESI+ Source
(Cone: 30V)

Precursor
m/z 167?

MSIMS (CID)

Click to download full resolution via product page

Dominant

Base Peak 137 Confirm: 2-Methoxy
(-30 Da) (Standard Mode)

Base Peak 152
(-15 Da)

Confirm: Radical Cation
(High Energy/Rare)

I

Caption: Logic flow for confirming 2-Methoxythieno[3,2-d]pyrimidine identity via LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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